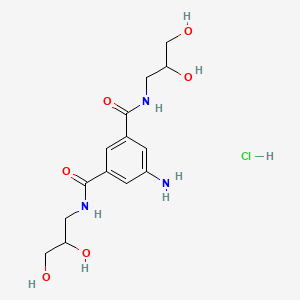
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol, also known as THIP or gaboxadol, is a synthetic compound that acts as a GABA receptor agonist. It was first synthesized in the 1980s and has since been studied for its potential therapeutic applications.
Mécanisme D'action
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol acts as a GABA receptor agonist, specifically targeting the GABA-A receptor. It enhances the activity of GABA, the primary inhibitory neurotransmitter in the brain, leading to increased neuronal inhibition and decreased neuronal excitability.
Biochemical and Physiological Effects:
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol has been shown to have a number of biochemical and physiological effects. It can induce sedation, reduce anxiety, and promote sleep. It also has anticonvulsant and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of GABA in the brain. However, 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol can also have off-target effects and can be difficult to work with due to its low solubility in aqueous solutions.
Orientations Futures
There are many potential future directions for research on 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol. One area of interest is its potential use in the treatment of alcohol withdrawal and addiction. 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol has been shown to reduce alcohol withdrawal symptoms and may have therapeutic potential in the treatment of alcohol use disorders. Another area of interest is its potential use in the treatment of chronic pain. 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol has been shown to have analgesic properties and may be a useful alternative to traditional pain medications. Additionally, further research is needed to better understand the mechanisms underlying 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol's effects on the brain and to develop more effective formulations for clinical use.
Méthodes De Synthèse
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol is synthesized through a multi-step process starting with the reaction of p-methoxybenzaldehyde with methylamine to form N-methyl-p-methoxyphenylamine. This intermediate is then reacted with pyridine-3-carboxaldehyde to form the final product, 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol.
Applications De Recherche Scientifique
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, anxiety, and insomnia. It has also been investigated for its potential use as a pain reliever and anesthetic.
Propriétés
Numéro CAS |
10185-04-3 |
|---|---|
Formule moléculaire |
C₂₁H₂₇NO₃ |
Poids moléculaire |
341.44 |
Synonymes |
1,2,3,6-Tetrahydro-α,4-bis(4-methoxyphenyl)-1-methyl-3-pyridinemethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-hydroxyphenyl)sulfonylphenyl]acetamide](/img/structure/B1145217.png)